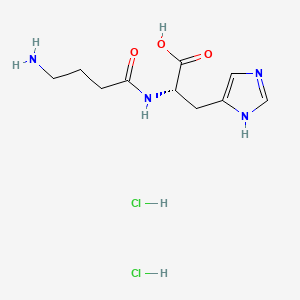

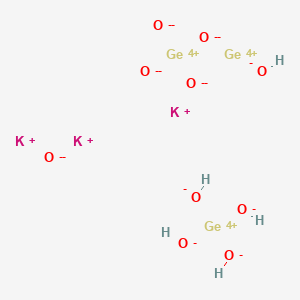

![molecular formula C8H4BrF3N2 B577399 7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1260382-99-7](/img/structure/B577399.png)

7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

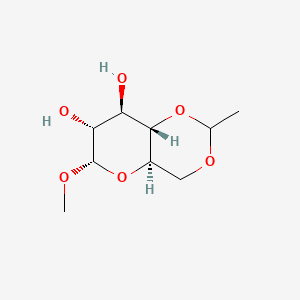

The molecular structure of TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Physical And Chemical Properties Analysis

The distinctive physical–chemical properties of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthetic Building Block : The compound serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles, utilizing strategies such as 2H-azirine ring expansion (Khlebnikov et al., 2018). This showcases its versatility in constructing complex nitrogen-containing heterocycles.

- Microwave-Assisted Synthesis : It is used in microwave-assisted synthesis methodologies to efficiently produce novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues, demonstrating its utility in rapid and efficient chemical synthesis (Jha & Atchuta Ramarao, 2017).

- Spectroscopic and Optical Studies : Its spectroscopic characterization and the study of its non-linear optical (NLO) properties highlight the potential for applications in material science and optoelectronics (Vural & Kara, 2017).

Biological and Medicinal Research

- Antimicrobial Activities : Certain derivatives synthesized from this compound have been evaluated for in vitro activity against various human bacterial pathogens and fungal strains, showing potential as antimicrobial agents (Jha & Atchuta Ramarao, 2017).

- Analgesic and Anti-inflammatory Activities : The synthesis of 7-azaindazole chalcone derivatives from related structures has been investigated for their anti-inflammatory and analgesic activities, suggesting its role in the development of new therapeutic agents (Chamakuri, Murthy Muppavarapu, & Yellu, 2016).

Advanced Materials and Methodologies

- Fischer Cyclization : The preparation of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks by Fischer indole cyclization demonstrates its significance in constructing complex heterocycles, potentially applicable in material science (Alekseyev, Amirova, & Terenin, 2015).

- Crystal Structure and Hydrogen Bonding Studies : Investigations into the crystal structure and hydrogen bonding of related compounds underscore the importance of structural analysis in understanding the properties and potential applications of such molecules in materials science and drug design (Mphahlele, 2018).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-5-3-14-7(8(10,11)12)4-1-2-13-6(4)5/h1-3,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXXQEGQCLMMEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=NC=C2Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201203655 |

Source

|

| Record name | 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | |

CAS RN |

1260382-99-7 |

Source

|

| Record name | 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260382-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-Methoxy-1H-benzo[D]imidazol-2-YL)benzene-1,3-diol](/img/structure/B577317.png)